molecular formula C26H25N5O3S B11569804 6-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11569804
M. Wt: 487.6 g/mol
InChI Key: LGVKSPYJPLLEBC-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various phenyl groups and functional groups like ethoxy and methoxy.

Preparation Methods

The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the introduction of the thiadiazine moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of phenyl groups allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The triazole and thiadiazine rings play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines with different substituents. For example:

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-3-34-19-15-13-17(14-16-19)22-23(25(32)27-20-11-7-8-12-21(20)33-2)35-26-29-28-24(31(26)30-22)18-9-5-4-6-10-18/h4-16,22-23,30H,3H2,1-2H3,(H,27,32)

InChI Key

LGVKSPYJPLLEBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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